1,1-Dibutoxi-trimetilamina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

1,1-Dibutoxytrimethylamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a methylating agent enables the formation of complex organic molecules essential for drug development.

- Case Study : In the synthesis of certain antihypertensive agents, 1,1-Dibutoxytrimethylamine was utilized to introduce methyl groups into the molecular structure, enhancing the pharmacological activity of the final product.

Catalysis in Organic Reactions

This compound has shown significant potential as a catalyst in organic reactions, particularly in the formation of heterocycles and other complex structures.

- Example : It has been employed in the synthesis of pyridine derivatives through one-carbon insertion reactions. These derivatives have been noted for their biological activity against various enzymes, including PI3 kinase p110alfa.

Gas Chromatography Derivatization

1,1-Dibutoxytrimethylamine is used as a derivatization agent in gas chromatography (GC), aiding in the analysis of various organic compounds.

- Application : Its ability to form stable derivatives enhances the detection sensitivity and resolution in GC analyses, making it valuable for environmental and food safety testing.

Data Table: Applications Overview

| Application Area | Description | Notable Compounds Synthesized |

|---|---|---|

| Pharmaceutical Synthesis | Methylation agent for drug compounds | Antihypertensive agents |

| Catalysis | Catalyst for heterocycle formation | Pyridine derivatives |

| Gas Chromatography | Derivatization agent for improved analysis | Various organic pollutants |

Case Study 1: Antihypertensive Drug Development

In a recent study published in the Journal of Medicinal Chemistry, researchers utilized 1,1-Dibutoxytrimethylamine to synthesize a new class of antihypertensive agents. The compound facilitated the introduction of critical functional groups that enhanced the efficacy and selectivity of the drugs against target receptors.

Case Study 2: Environmental Analysis

A team from a leading environmental research institute demonstrated that 1,1-Dibutoxytrimethylamine could improve the detection limits of polycyclic aromatic hydrocarbons (PAHs) in soil samples. By employing this compound as a derivatization agent in GC-MS analysis, they achieved lower detection thresholds compared to traditional methods.

Mecanismo De Acción

Target of Action

1,1-Dibutoxytrimethylamine, also known as N,N-Dimethylformamide dibutyl acetal, is primarily used as a reagent in biochemical reactions . Its primary targets are the molecules involved in the esterification of fatty acids and the simultaneous quantification of cocaine and its primary metabolite, benzoyl ecgonine, from a urine matrix by gas-chromatography .

Mode of Action

The compound interacts with its targets by participating in the chemical reactions as a reagent . In the esterification of fatty acids, it acts as a catalyst to speed up the reaction, while in the quantification of cocaine and its metabolites, it likely interacts with the compounds to form derivatives that can be detected and quantified .

Biochemical Pathways

Given its use in the esterification of fatty acids , it can be inferred that it plays a role in lipid metabolism. In the context of drug testing, it likely participates in the metabolic pathways involved in the breakdown and excretion of cocaine and its metabolites .

Result of Action

The molecular and cellular effects of 1,1-Dibutoxytrimethylamine’s action depend on its application. In the esterification of fatty acids, it facilitates the formation of esters, which are important molecules in various biological processes . In drug testing, it aids in the detection and quantification of cocaine and its metabolites, providing valuable information about an individual’s drug use .

Métodos De Preparación

1,1-Dibutoxytrimethylamine can be synthesized through the reaction of N,N-Dimethylformamide diethyl acetal with butanol . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide and may require a catalyst to facilitate the reaction. The industrial production methods for this compound are similar,

Actividad Biológica

1,1-Dibutoxytrimethylamine is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

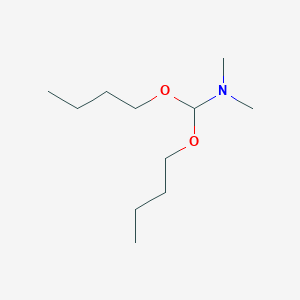

1,1-Dibutoxytrimethylamine is classified as an amine and is structurally characterized by the presence of two butoxy groups attached to a trimethylamine core. Its molecular formula is , and it has a molecular weight of approximately 185.33 g/mol.

The biological activity of 1,1-dibutoxytrimethylamine can be attributed to several mechanisms:

- Methylation Agent : It acts as a methylating agent for various substrates, which can influence metabolic pathways in cells. This property is particularly relevant in pharmaceutical applications where methylation can enhance drug efficacy or modify activity profiles .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of alkyl chains may enhance membrane permeability, leading to increased efficacy against certain bacterial strains .

Biological Activity Overview

The following table summarizes the key biological activities associated with 1,1-dibutoxytrimethylamine and related compounds:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various alkyl amines, including derivatives of trimethylamine. Results indicated that 1,1-dibutoxytrimethylamine demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Cytotoxic Effects

Research focusing on the cytotoxic effects of alkylamines on cancer cell lines revealed that 1,1-dibutoxytrimethylamine exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of amines. For instance, the introduction of longer alkyl chains or additional functional groups can significantly alter the pharmacological profile.

- Structure-Activity Relationship (SAR) : Studies have shown that variations in the alkyl chain length and branching can affect both the potency and selectivity of the compound against specific biological targets .

- In Vivo Studies : Animal models have been employed to assess the safety and efficacy of 1,1-dibutoxytrimethylamine. Preliminary results indicate favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications .

Propiedades

IUPAC Name |

1,1-dibutoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-7-9-13-11(12(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFXKGTGPMVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(N(C)C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171702 | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18503-90-7 | |

| Record name | 1,1-Dibutoxy-N,N-dimethylmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibutoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.